Cholesta-4,7-dien-3-one

Description

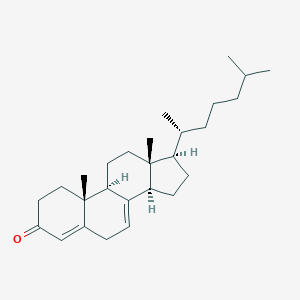

Structure

3D Structure

Properties

IUPAC Name |

(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZVVVDTKTSRR-JRFVBUDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937470 | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16826-35-0 | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-4,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cholesta-4,6-dien-3-one: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Cholesta-4,6-dien-3-one, a significant intermediate in steroid metabolism. This document consolidates critical information regarding its chemical structure, physicochemical properties, synthesis methodologies, and its biological role, particularly as a precursor in the biosynthesis of cholestanol. Detailed experimental protocols and visual diagrams of its metabolic pathway and experimental workflows are included to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development. It is important to note that while the initial inquiry specified Cholesta-4,7-dien-3-one, the preponderance of scientific literature points to Cholesta-4,6-dien-3-one as the more extensively studied and biologically relevant isomer. This guide will focus on the latter.

Chemical Identity and Structure

Cholesta-4,6-dien-3-one is a cholestanoid, a class of tetracyclic lipids derived from cholesterol.[1] Its structure features a ketone group at the C3 position and conjugated double bonds at the C4 and C6 positions of the steroid nucleus.

IUPAC Name: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

CAS Number: 566-93-8

Chemical Formula: C₂₇H₄₂O

Molecular Weight: 382.6 g/mol [1]

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral data for Cholesta-4,6-dien-3-one is presented below.

Table 1: Physicochemical Properties of Cholesta-4,6-dien-3-one

| Property | Value | Source |

| Physical Description | Solid | [1] |

| Molecular Weight | 382.6 g/mol | [1] |

| Monoisotopic Mass | 382.323565959 Da | [1] |

| XLogP3 | 8.3 | [1] |

| Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 28 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Table 2: Spectral Data for Cholesta-4,6-dien-3-one

| Spectral Data Type | Key Features | Source |

| GC-MS | Molecular Ion (M+) at m/z 382 | |

| IR Spectra | Characteristic peaks for α,β-unsaturated ketone | |

| ¹H NMR Spectra | Signals corresponding to the steroidal backbone and side chain | |

| ¹³C NMR Spectra | Resonances for 27 carbon atoms, including carbonyl and olefinic carbons |

Synthesis and Experimental Protocols

Cholesta-4,6-dien-3-one can be synthesized from cholesterol through various methods. A common approach involves the Oppenauer oxidation of cholesterol. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following represents a generalized procedure based on established chemical principles.

Experimental Protocol: Synthesis of Cholesta-4,6-dien-3-one via Oppenauer Oxidation

Objective: To synthesize Cholesta-4,6-dien-3-one from cholesterol.

Materials:

-

Cholesterol

-

Aluminum isopropoxide

-

Acetone (or other ketone as a hydrogen acceptor)

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

A solution of cholesterol in a suitable solvent such as toluene is prepared in a round-bottom flask.

-

A ketone, typically acetone, is added to the solution to act as a hydrogen acceptor.

-

Aluminum isopropoxide is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Cholesta-4,6-dien-3-one.

Biological Significance and Metabolic Pathway

Cholesta-4,6-dien-3-one is a key intermediate in the metabolic pathway leading to the formation of cholestanol. This pathway is of particular interest in the study of cerebrotendinous xanthomatosis (CTX), a lipid storage disease characterized by the accumulation of cholesterol and cholestanol.[2] In individuals with CTX, there is an increased concentration of Cholesta-4,6-dien-3-one in the serum.

The metabolism of Cholesta-4,6-dien-3-one primarily occurs in the liver, adrenals, and brain, where it is converted to 4-cholesten-3-one and subsequently to cholestanol.[2]

Signaling Pathway Diagram

Caption: Metabolic pathway of Cholesta-4,6-dien-3-one to Cholestanol.

Experimental Protocols for Biological Assays

The following protocol outlines a general method for investigating the metabolism of Cholesta-4,6-dien-3-one in liver microsomes, a common in vitro model for studying drug and xenobiotic metabolism.

Experimental Protocol: In Vitro Metabolism of Cholesta-4,6-dien-3-one in Liver Microsomes

Objective: To determine the metabolic conversion of Cholesta-4,6-dien-3-one to its metabolites (e.g., 4-Cholesten-3-one) by liver microsomes.

Materials:

-

Cholesta-4,6-dien-3-one

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and phosphate buffer in a microcentrifuge tube.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: The reaction is initiated by adding Cholesta-4,6-dien-3-one (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <1%) and the NADPH regenerating system.

-

Incubation: The reaction is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard is added at this step for accurate quantification.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is transferred to a new tube or plate and analyzed by LC-MS/MS to quantify the remaining amount of Cholesta-4,6-dien-3-one and the formation of its metabolites over time.

Experimental Workflow Diagram

Caption: General workflow for an in vitro liver microsome metabolism assay.

Conclusion

Cholesta-4,6-dien-3-one is a steroidal compound of significant interest due to its role as a key intermediate in cholestanol biosynthesis. Understanding its chemical properties, synthesis, and metabolic fate is crucial for research into lipid metabolism disorders such as cerebrotendinous xanthomatosis. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in steroid biochemistry and drug development. Further research into the specific enzymes and regulatory mechanisms involved in its metabolism will continue to enhance our understanding of its physiological and pathological roles.

References

A Technical Guide to the Biosynthesis of Cholesta-4,7-dien-3-one from 7-Dehydrocholesterol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Dehydrocholesterol (7-DHC) is a pivotal intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and the precursor to vitamin D3.[1][2] While its primary metabolic fates are reduction to cholesterol or photochemical conversion to vitamin D3, 7-DHC can also undergo oxidative transformations to yield various oxysterols. This guide provides an in-depth examination of a less-characterized metabolic pathway: the biosynthesis of cholesta-4,7-dien-3-one from 7-dehydrocholesterol. It consolidates available data, presents detailed experimental protocols for studying this conversion, and contextualizes the pathway within the broader landscape of sterol metabolism.

Introduction: 7-Dehydrocholesterol as a Metabolic Hub

7-Dehydrocholesterol is the immediate precursor to cholesterol in the final step of the Kandutsch-Russell biosynthetic pathway, a reaction catalyzed by 7-dehydrocholesterol reductase (DHCR7).[1] This pathway is critical for maintaining cellular cholesterol homeostasis. Deficiencies in DHCR7 lead to the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), characterized by a toxic accumulation of 7-DHC.[1][3]

Beyond its role in cholesterol synthesis, 7-DHC is the direct precursor to vitamin D3, undergoing conversion in the skin upon exposure to UVB radiation.[2] However, the accumulation of 7-DHC, particularly in pathological states like SLOS, makes it susceptible to alternative enzymatic and non-enzymatic oxidative reactions. These reactions generate a class of molecules known as oxysterols, which have diverse biological activities.

One such oxidative product is this compound. Research has demonstrated its formation from a 7-dehydrocholesterol precursor in specific tissues, suggesting a regulated, tissue-specific metabolic pathway.[4] This document focuses on the available evidence for this conversion, its potential mechanisms, and methodologies for its investigation.

Core Biosynthetic Pathway: Formation of this compound

The direct conversion of 7-dehydrocholesterol to this compound has been observed in studies using rat models. This transformation is an oxidative process that appears to be tissue-specific.

Tissue Localization and Key Observations

Studies involving the administration of radiolabeled precursors to rats have shown that the formation of this compound from [14C]7-dehydrocholesterol is most active in the mucous membrane of the small intestine and the secretory part of the stomach.[4] In contrast, the pathway was not observed to proceed from a [14C]cholesterol precursor, confirming 7-DHC as the direct substrate.[4] The maximum incorporation of the radiolabel into this compound occurred approximately six hours after administration, suggesting a metabolically controlled process.[4] It has been hypothesized that this oxidative transformation may be related to hydrochloric acid secretion by the gastric mucosa.[4]

References

- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 3. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Formation of 7-dehydrocholesterol ketoderivative - this compound in stomach and intestinal rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Cholesta-4,7-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-4,7-dien-3-one is a steroid molecule of significant interest in biological systems. As a derivative of 7-dehydrocholesterol, a key intermediate in cholesterol biosynthesis, its presence and formation can provide insights into sterol metabolism and potential pathological pathways. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic origins, and the methodologies for its study.

Natural Occurrence and Biosynthesis

This compound has been identified as a naturally occurring ketoderivative of 7-dehydrocholesterol in mammalian tissues. Studies have demonstrated its formation in the secretory and esophageal parts of the rat stomach, as well as in the mucous and serous membranes of the small intestine[1]. The biosynthesis of this compound is directly linked to the metabolism of 7-dehydrocholesterol, indicating an oxidative transformation of the latter[1].

The proposed biosynthetic pathway involves the conversion of 7-dehydrocholesterol to this compound. This transformation is believed to be an enzymatic process, although the specific enzyme responsible has not been definitively identified in the reviewed literature. Tracer studies using [2-14C] sodium acetate have confirmed that this compound is formed from [14C] 7-dehydrocholesterol and not directly from [14C] cholesterol[1].

Biosynthetic Pathway

Quantitative Data

While the qualitative presence of this compound in specific rat tissues has been established, comprehensive quantitative data on its concentration in various biological systems is not extensively available in the current body of scientific literature. Further research employing sensitive analytical techniques is required to determine the physiological and pathological concentrations of this sterol.

| Biological System | Tissue/Fluid | Concentration Range | Method of Quantification | Reference |

| Rattus norvegicus | Stomach (secretory & esophageal parts) | Detected (quantitative data not specified) | Radiotracer analysis with [2-14C] sodium acetate | [1] |

| Rattus norvegicus | Small Intestine (mucous & serous membranes) | Detected (quantitative data not specified) | Radiotracer analysis with [2-14C] sodium acetate | [1] |

Experimental Protocols

The isolation, identification, and quantification of this compound from biological matrices necessitate a multi-step approach, leveraging established methodologies for sterol analysis.

Sample Preparation and Extraction

A generalized protocol for the extraction of sterols from biological tissues is outlined below. This protocol may require optimization based on the specific tissue type and the concentration of the target analyte.

-

Tissue Homogenization: The tissue sample is homogenized in a suitable solvent system, typically a mixture of chloroform and methanol (2:1, v/v), to disrupt cell membranes and solubilize lipids.

-

Saponification: To hydrolyze esterified sterols and release the free sterol, the lipid extract is subjected to saponification with a strong base, such as potassium hydroxide in ethanol, at an elevated temperature.

-

Extraction of Unsaponifiable Lipids: After saponification, the non-polar lipids, including this compound, are extracted from the aqueous-alcoholic phase using an organic solvent like n-hexane or diethyl ether.

-

Washing and Drying: The organic extract is washed with water to remove residual base and water-soluble impurities. The solvent is then evaporated to dryness under a stream of nitrogen.

Purification and Isolation

The crude lipid extract can be further purified using chromatographic techniques to isolate this compound.

-

Solid-Phase Extraction (SPE): SPE with silica-based or other appropriate sorbents can be employed for the initial cleanup and fractionation of the lipid extract.

-

High-Performance Liquid Chromatography (HPLC): Normal-phase or reverse-phase HPLC can be utilized for the fine separation and isolation of this compound from other closely related sterols.

Identification and Structural Elucidation

The definitive identification of isolated this compound is achieved through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification. Derivatization to trimethylsilyl (TMS) ethers is often performed prior to GC-MS analysis to improve volatility and chromatographic behavior[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the complete structural elucidation of the isolated compound, confirming the position of double bonds and the ketone group.

Quantification

Quantitative analysis of this compound can be performed using chromatographic techniques coupled with appropriate detectors.

-

Gas Chromatography (GC): GC with flame ionization detection (FID) or mass spectrometry (MS) in selected ion monitoring (SIM) mode can be used for sensitive and specific quantification. The use of an internal standard, such as a deuterated analog, is recommended for accurate quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of sterols in complex biological matrices. A stable isotope-labeled internal standard is essential for accurate results.

Experimental Workflow

Conclusion

This compound is a naturally occurring sterol derived from the oxidative metabolism of 7-dehydrocholesterol in mammalian gastrointestinal tissues. While its precise physiological role and the enzymatic machinery for its synthesis are yet to be fully elucidated, the established methodologies for sterol analysis provide a robust framework for its further investigation. Future research focusing on the quantitative analysis of this compound in various biological states will be critical in understanding its significance in health and disease, and for exploring its potential as a biomarker or a therapeutic target.

References

Cholesta-4,7-dien-3-one: An In-depth Technical Overview of its Biological Emergence and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-4,7-dien-3-one is a ketosteroid that has been identified as a metabolic derivative of 7-dehydrocholesterol. This technical guide provides a comprehensive overview of the available scientific information regarding its discovery, biological formation, and a proposed methodology for its isolation and characterization. Due to the limited availability of a singular "discovery" paper, this document synthesizes information from related studies to present a cohesive understanding of this compound. This guide adheres to stringent data presentation and visualization requirements, offering detailed experimental insights and logical workflows for scientific professionals.

Discovery and Biological Context

The initial identification of this compound is linked to its discovery as a naturally occurring metabolite. A 1979 study published in the Ukrainian Biochemical Journal first reported the formation of this compound in the stomach and intestinal tissues of rats. The research indicated that this compound is not formed from cholesterol but rather through the oxidative transformation of 7-dehydrocholesterol. The formation was found to be most active in the mucous membrane of the small intestine and the secretory part of the stomach.

The enzymatic conversion of 7-dehydrocholesterol to a ketosteroid has been further elucidated in studies on cytochrome P450 enzymes. Specifically, human cytochrome P450 7A1 has been shown to catalyze the direct oxidation of 7-dehydrocholesterol. This enzymatic action provides a plausible mechanism for the in vivo formation of this compound.

Proposed Experimental Protocols

Isolation of this compound from Rat Gastric Mucosa

This protocol is a generalized procedure for the extraction and purification of steroids from tissue.

Materials:

-

Wistar rats

-

Liquid nitrogen

-

Homogenizer

-

Organic solvents: n-hexane, isopropyl alcohol, methanol, chloroform

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Tissue Collection and Homogenization:

-

Euthanize Wistar rats and dissect the stomach and small intestine.

-

Isolate the gastric and intestinal mucosa and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a cold phosphate buffer (pH 7.4).

-

-

Lipid Extraction:

-

Extract the total lipids from the homogenate using a mixture of n-hexane and isopropyl alcohol (e.g., 3:2 v/v).

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipids.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Pass the lipid extract through a C18 SPE cartridge to separate steroids from more polar and nonpolar lipids.

-

Wash the cartridge with a nonpolar solvent (e.g., hexane) to elute nonpolar lipids.

-

Elute the steroid fraction with a more polar solvent mixture (e.g., methanol/water).

-

-

Chromatographic Separation:

-

Further purify the steroid fraction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform/methanol).

-

Visualize the separated compounds under UV light.

-

Scrape the band corresponding to the expected polarity of this compound and elute the compound from the silica gel.

-

For final purification, subject the eluted compound to HPLC analysis.

-

Characterization of this compound

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS) with Gas Chromatography (GC) or Liquid Chromatography (LC) interface

-

Infrared (IR) Spectrometer

-

UV-Visible Spectrophotometer

Procedure:

-

Mass Spectrometry (MS):

-

Perform GC-MS or LC-MS analysis to determine the molecular weight and fragmentation pattern of the isolated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1H and 13C NMR spectra to elucidate the chemical structure of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum to identify characteristic functional groups, such as the carbonyl group of the ketone.

-

-

UV-Visible Spectroscopy:

-

Measure the UV-Vis spectrum to identify the conjugated diene system present in the molecule.

-

Data Presentation

Due to the absence of specific published quantitative data for this compound, the following tables present expected and analogous data based on its chemical structure and data from the related isomer, Cholesta-4,6-dien-3-one.

| Property | Expected/Analogous Value |

| Molecular Formula | C₂₇H₄₂O |

| Molecular Weight | 382.63 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents like chloroform, methanol |

| UV-Vis λmax | Expected in the range of 240-280 nm due to the conjugated system |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Technique | Expected Key Signals/Features |

| ¹H-NMR | Signals for olefinic protons in the δ 5.5-6.5 ppm range. Multiple signals in the upfield region for the steroidal backbone and side chain. Singlet for the C19 methyl group. |

| ¹³C-NMR | Signal for the carbonyl carbon (C3) in the δ 190-200 ppm range. Signals for the double bond carbons (C4, C5, C7, C8) in the δ 120-170 ppm range. Multiple signals for the saturated carbons of the steroid nucleus and side chain. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 382. Characteristic fragmentation pattern for the steroidal backbone. |

| Infrared (IR) | Strong absorption band around 1670-1690 cm⁻¹ corresponding to the α,β-unsaturated ketone carbonyl group. C=C stretching vibrations around 1600-1650 cm⁻¹. |

Table 2: Expected Spectroscopic Data for this compound

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Proposed metabolic pathway for the formation of this compound.

The Enigmatic 4,7-Diene Cholestanes: An Unexplored Frontier in Steroid Biology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The cholestane skeleton, a fundamental framework for a vast array of biologically active steroids, exhibits remarkable functional diversity dictated by its substitution patterns and the presence of unsaturation. While various diene structures within the cholestane ring system have been extensively studied, the cholestane-4,7-diene moiety remains a largely uncharted territory in steroid research. This technical guide delves into the current, albeit limited, understanding of the biological significance of the 4,7-diene structure in cholestanes. Due to the scarcity of direct research on this specific configuration, this paper will provide a comprehensive overview of the known biological roles of structurally related cholestane dienes, namely the 5,7-dienes and 4,6-dienes. By examining the established functions of these analogous compounds, we aim to provide a foundational context and highlight potential avenues for future investigation into the unique biological implications of the 4,7-diene structure. This guide will also present relevant experimental methodologies and visualize key biological pathways involving these related cholestane dienes, offering a valuable resource for researchers poised to explore this intriguing class of steroids.

Introduction: The Significance of Diene Systems in Cholestanes

Steroids, characterized by their four-ring core structure, are indispensable signaling molecules and structural components of cell membranes in eukaryotes. The introduction of double bonds into the cholestane framework gives rise to a diverse array of compounds with distinct biological activities. Diene systems, in particular, play crucial roles in various physiological processes.

The most well-characterized cholestane diene is the cholesta-5,7-diene system, which is a key intermediate in the biosynthesis of cholesterol and vitamin D3. 7-dehydrocholesterol, a prominent member of this class, is converted to vitamin D3 in the skin upon exposure to ultraviolet B (UVB) light. This underscores the critical role of the 5,7-diene moiety in calcium homeostasis and bone metabolism.

Another important class is the cholesta-4,6-diene system. Compounds with this structural feature have been isolated from various natural sources, including marine organisms, and have been shown to possess a range of biological activities, including antimicrobial and potential anti-cancer effects.

In stark contrast, the cholesta-4,7-diene structure is notably absent from the mainstream literature on steroid metabolism and pharmacology. This guide will first summarize the known biological significance of the better-understood 5,7- and 4,6-cholestane dienes to establish a comparative framework. Subsequently, it will address the current knowledge gap regarding 4,7-diene cholestanes and propose future research directions.

The Established Biological Roles of 5,7- and 4,6-Cholestane Dienes

To appreciate the potential significance of the 4,7-diene structure, it is instructive to review the functions of its well-studied isomers.

Cholesta-5,7-dienes: Precursors to Essential Biomolecules

The primary biological significance of cholesta-5,7-dienes lies in their role as biosynthetic precursors.

-

Cholesterol Biosynthesis: 7-dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol synthesis. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond to form cholesterol.[1][2] Mutations in the DHCR7 gene lead to an accumulation of 7-dehydrocholesterol and a deficiency of cholesterol, resulting in the severe developmental disorder Smith-Lemli-Opitz syndrome (SLOS).[3]

-

Vitamin D Synthesis: The conjugated double bonds in the B-ring of 7-dehydrocholesterol are crucial for its photochemical conversion to pre-vitamin D3 in the skin upon exposure to UVB radiation. This reaction is fundamental for maintaining calcium and phosphate homeostasis.

Cholesta-4,6-dienes: Bioactive Natural Products

Cholesta-4,6-dienes are found in a variety of natural sources and exhibit interesting pharmacological properties.

-

Antimicrobial Activity: Cholesta-4,6-dien-3-ol, isolated from the marine invertebrate Urechis unicinctus, has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella enterica.[4]

-

Anti-cancer Potential: Synthetic derivatives of cholestane-4,6-dienes are being explored for their cytotoxic effects against cancer cell lines. While the direct anti-cancer activity of naturally occurring cholesta-4,6-dienes is less established, their structural analogs present a promising avenue for drug discovery.

The Cholestane-4,7-diene Structure: A Scientific Enigma

A thorough review of the scientific literature reveals a significant lack of information on the natural occurrence and biological activity of cholestanes featuring a 4,7-diene system. This is in stark contrast to the well-documented importance of the 5,7- and 4,6-diene isomers.

The absence of naturally occurring cholestane-4,7-dienes in mammalian systems suggests that they are not intermediates in major metabolic pathways like cholesterol biosynthesis. Their potential existence in other organisms, such as marine invertebrates or plants, which are known to produce a wide diversity of sterols, remains an open question.[5][6][7]

From a chemical perspective, the synthesis of the 4,7-diene system within the cholestane framework presents unique challenges, which may have contributed to the limited number of studies on these compounds.

Quantitative Data on Related Cholestane Dienes

To provide a quantitative context for the biological activities of diene-containing cholestanes, the following table summarizes available data for related compounds. It is important to note that no such data currently exists for cholestane-4,7-dienes.

| Compound | Biological Activity | Assay | Organism/Cell Line | Quantitative Data (e.g., IC50, EC50) | Reference |

| Cholesta-4,6-dien-3-ol | Antimicrobial | Minimal Inhibitory Concentration (MIC) | Escherichia coli, Salmonella enterica | 0.46 - 0.94 mg/mL | [4] |

| Hecogenin | BACE1 Inhibition | Enzyme Inhibition Assay | N/A | EC50 = 116.3 µM | [4] |

| Cholest-4-en-3-one | BACE1 Inhibition | Enzyme Inhibition Assay | N/A | EC50 = 390.6 µM | [4] |

Experimental Protocols for the Study of Cholestane Dienes

The methodologies employed for the synthesis and biological evaluation of known cholestane dienes would be directly applicable to the future study of 4,7-diene analogs.

Synthesis of Cholestane Dienes

The synthesis of diene systems in steroids often involves elimination reactions from suitably functionalized precursors. For example, a method for the regioselective synthesis of a (1α,3β)-3-hydroxycholestane-4,6-diene-1,25-diol diacetate has been described starting from a 7α-bromo precursor.[8] A similar strategy could potentially be adapted to generate a 4,7-diene system.

Biological Evaluation

-

Antimicrobial Assays: The antimicrobial activity of novel cholestane-4,7-dienes can be assessed using standard methods such as the determination of the Minimal Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[4]

-

Cytotoxicity Assays: The potential anti-cancer activity can be evaluated by determining the half-maximal inhibitory concentration (GI50) against various cancer cell lines using assays like the MTT or crystal violet staining assays.[9]

-

Enzyme Inhibition Assays: If a specific molecular target is hypothesized, in vitro enzyme inhibition assays can be employed to determine the potency of the compounds. For instance, the BACE1 inhibitory activity of cholesta-4,6-dien-3-ol was determined using a dedicated enzyme assay.[4]

-

Signaling Pathway Analysis: Should a cholestane-4,7-diene demonstrate significant biological activity, its mechanism of action can be investigated by examining its effects on key signaling pathways. For example, oxysterols have been shown to modulate the Smoothened (SMO) and Liver X Receptor (LXRα) signaling pathways.[10][11][12] Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be utilized to probe these pathways.

Future Outlook and Research Directions

The biological significance of the 4,7-diene structure in cholestanes represents a significant knowledge gap in steroid chemistry and biology. This unexplored area offers exciting opportunities for future research:

-

Natural Product Discovery: A systematic investigation of sterols from diverse marine organisms and plants may lead to the discovery of naturally occurring cholestane-4,7-dienes.

-

Chemical Synthesis: The development of robust and stereoselective synthetic routes to cholestane-4,7-dienes is crucial for enabling their biological evaluation.

-

Pharmacological Screening: A library of synthetic cholestane-4,7-diene analogs should be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

-

Mechanism of Action Studies: For any bioactive compounds identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and effects on cellular signaling pathways.

Conclusion

While the 4,7-diene structure in cholestanes currently remains an enigma, the well-established biological importance of other diene-containing steroids suggests that this class of compounds may hold untapped potential. By leveraging the knowledge gained from the study of 5,7- and 4,6-cholestane dienes and employing modern synthetic and biological evaluation techniques, researchers are well-positioned to uncover the biological significance of this intriguing and underexplored molecular architecture. The exploration of cholestane-4,7-dienes could lead to the discovery of novel bioactive molecules with therapeutic potential and a deeper understanding of the structure-activity relationships that govern the diverse functions of steroids.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The preparation of (1alpha,3beta)-3-hydroxycholestane-4,6-diene- 1,25-diol diacetate from a 5,7-diene precursor: a new method for the synthesis of heteroannular dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of Cholesta-4,7-dien-3-one

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of Cholesta-4,7-dien-3-one. Recognizing the current gap in experimentally determined data for this specific compound, this document outlines the established experimental protocols for determining key thermochemical parameters. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling future investigation into the thermodynamic characteristics of this and similar steroid molecules. The guide also presents a generalized steroid signaling pathway to provide a biological context for the potential relevance of such compounds.

Introduction

This compound is a steroid derivative of significant interest in various research domains, including biochemistry and pharmacology. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and specific heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems. These parameters are fundamental for drug design, formulation development, and understanding metabolic pathways.

Currently, there is a notable absence of published experimental thermochemical data for this compound. This guide addresses this knowledge gap by detailing the standard methodologies that can be employed to determine these vital properties.

Thermochemical Data (Research Gap)

A comprehensive search of scientific literature and chemical databases reveals no experimentally determined thermochemical data for this compound. The following table highlights the properties for which data is needed and for which future research should be prioritized.

| Property | Symbol | Unit | Value |

|---|---|---|---|

| Standard Molar Enthalpy of Formation | ΔHf° | kJ/mol | Not Available |

| Standard Molar Entropy | S° | J/(mol·K) | Not Available |

| Molar Heat Capacity (at constant pressure) | Cp,m | J/(mol·K) | Not Available |

| Enthalpy of Combustion | ΔHc° | kJ/mol | Not Available |

| Enthalpy of Fusion | ΔHfus | kJ/mol | Not Available |

| Melting Point | Tm | °C or K | Not Available |

| Decomposition Temperature | Td | °C or K | Not Available |

Experimental Protocols for Thermochemical Analysis

The following sections detail the primary experimental techniques that can be utilized to determine the thermochemical properties of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly effective thermoanalytical technique for determining the purity, melting point, and enthalpy of fusion of solid organic compounds like steroids.[1][2]

Objective: To determine the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of high-purity this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument has two cells, one for the sample and one for the reference.[2]

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 2-10 °C/min) over a temperature range that encompasses the expected melting point.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[3]

-

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow difference is plotted as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The onset temperature of the peak is taken as the melting point.

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).[4]

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability and decomposition temperature of a compound.[5][6]

Objective: To determine the decomposition temperature and thermal stability.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA sample pan.

-

Instrumentation: A calibrated Thermogravimetric Analyzer, which consists of a precision balance within a furnace, is used.[5]

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Atmosphere: The experiment is conducted in a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

-

-

Data Acquisition: The TGA instrument continuously measures the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is reported as the decomposition temperature (Td).

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid organic compound, from which the standard enthalpy of formation can be calculated.[7][8]

Objective: To determine the enthalpy of combustion (ΔHc°).

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb").

-

Instrumentation: A bomb calorimeter is used, which consists of the bomb, a bucket of a known mass of water, a stirrer, and a thermometer.

-

Experimental Conditions:

-

The bomb is filled with excess pure oxygen to approximately 30 atm.

-

The bomb is submerged in the water-filled bucket.

-

-

Data Acquisition: The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature change is precisely measured.

-

Data Analysis:

-

The heat capacity of the calorimeter (Ccal) is determined in a separate experiment using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[8]

-

The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.

-

The enthalpy of combustion is then calculated on a molar basis.

-

Biological Context: Steroid Signaling Pathways

While the specific biological activities of this compound are not extensively documented, as a steroid, it is likely to interact with cellular signaling pathways common to this class of molecules. Steroid hormones typically exert their effects through genomic and non-genomic pathways.[9][10]

Genomic Pathway: Steroids can diffuse across the cell membrane and bind to intracellular receptors in the cytoplasm or nucleus.[11][12] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences called hormone response elements (HREs), modulating the transcription of target genes. This process generally occurs over hours to days.[13]

Non-Genomic Pathway: Some steroids can also initiate rapid signaling events by binding to membrane-associated receptors. This can lead to the activation of second messenger systems and kinase cascades, resulting in more immediate cellular responses.[13]

The following diagram illustrates a generalized signaling pathway for steroid hormones.

Conclusion

This technical guide underscores the absence of experimentally determined thermochemical data for this compound and provides a clear roadmap for acquiring this essential information through established analytical techniques. The detailed protocols for DSC, TGA, and bomb calorimetry serve as a practical resource for researchers aiming to fill this knowledge gap. Furthermore, the contextualization of this compound within the broader framework of steroid biology highlights its potential significance and encourages further investigation into its specific signaling activities. The data and methodologies presented herein are critical for advancing the understanding and application of this and related steroid compounds in scientific and pharmaceutical development.

References

- 1. dl.astm.org [dl.astm.org]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. monash.edu [monash.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. med.libretexts.org [med.libretexts.org]

- 13. Steroid hormone receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Protocol for the Synthesis and Purification of Cholesta-4,7-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-4,7-dien-3-one is a significant steroidal ketone that serves as a key intermediate in the synthesis of various bioactive molecules and is a subject of interest in metabolic studies. This application note provides a detailed protocol for the synthesis of this compound, commencing from the readily available starting material, 7-dehydrocholesterol. The synthesis involves a selective oxidation of the 3-hydroxyl group. Furthermore, a comprehensive purification protocol utilizing column chromatography and recrystallization is described to obtain the target compound with high purity. This document is intended to guide researchers in the efficient laboratory-scale production of this compound for further investigation and use in drug development.

Introduction

Steroidal compounds are a pivotal class of molecules in pharmaceutical research and development due to their diverse biological activities. This compound, a derivative of cholesterol, is a notable intermediate. For instance, it is recognized as a ketoderivative of 7-dehydrocholesterol and is formed in biological systems.[1] The synthesis of such specific dienone structures can be challenging. This protocol outlines a proposed synthetic route starting from 7-dehydrocholesterol, which can be synthesized from cholesterol through established methods involving protection, bromination, dehydrobromination, and deprotection.[2][3][4] The key transformation detailed herein is the selective oxidation of the 3-hydroxyl group of 7-dehydrocholesterol to the corresponding ketone. The purification procedure is adapted from established methods for similar steroidal ketones, such as cholest-4-en-3-one, and involves extraction, washing, evaporation, column chromatography, and recrystallization to ensure high purity of the final product.[5][6]

Experimental Protocols

Part 1: Synthesis of this compound from 7-Dehydrocholesterol

This protocol describes the oxidation of the 3-hydroxyl group of 7-dehydrocholesterol to yield this compound.

Materials and Reagents:

-

7-Dehydrocholesterol

-

Dichloromethane (DCM), anhydrous

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Silica gel (for reaction work-up)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution (if using DMP)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 7-dehydrocholesterol in anhydrous dichloromethane (DCM).

-

Addition of Oxidizing Agent:

-

Using PCC: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion.

-

Using DMP: To the stirred solution, add Dess-Martin periodinane (DMP) in one portion.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.

-

Reaction Quenching and Work-up:

-

For PCC: Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.

-

For DMP: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Part 2: Purification of this compound

This protocol details the purification of the crude product obtained from the synthesis step.

Materials and Reagents:

-

Crude this compound

-

Silica gel (230-400 mesh for column chromatography)

-

Hexane

-

Ethyl acetate

-

Ethanol or Acetone (for recrystallization)

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Column Chromatography: a. Prepare a silica gel slurry in hexane and pack a glass chromatography column. b. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column. c. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). d. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Recrystallization: a. Dissolve the purified product from column chromatography in a minimal amount of hot ethanol or acetone. b. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. c. Collect the white crystalline product by vacuum filtration. d. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis and Purification

| Parameter | Value | Notes |

| Synthesis | ||

| Starting Material | 7-Dehydrocholesterol | |

| Oxidizing Agent | PCC or DMP | 1.5 - 2.0 equivalents |

| Solvent | Anhydrous Dichloromethane | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Purification | ||

| Chromatography Stationary Phase | Silica Gel (230-400 mesh) | |

| Chromatography Mobile Phase | Ethyl Acetate/Hexane Gradient | e.g., 0% to 10% Ethyl Acetate |

| Recrystallization Solvent | Ethanol or Acetone | |

| Expected Yield | 70-85% (overall) | Dependent on reaction scale and purity of starting material |

| Final Purity | >98% | As determined by HPLC and NMR |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

- 1. [Formation of 7-dehydrocholesterol ketoderivative - this compound in stomach and intestinal rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101220075A - Preparation method of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 3. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 4. CN109721635B - Preparation method of 7-dehydrocholesterol and vitamin D3 - Google Patents [patents.google.com]

- 5. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Cholesta-4,7-dien-3-one using a Validated HPLC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-4,7-dien-3-one is an oxysterol and a ketoderivative of 7-dehydrocholesterol, a key precursor in the biosynthesis of cholesterol.[1] The quantification of oxysterols is of significant interest in various research fields, including the study of metabolic disorders and oxidative stress. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for high-throughput analysis and is suitable for applications in drug development and clinical research.

Principle

This method employs reversed-phase HPLC for the chromatographic separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique allows for accurate measurement even at low concentrations. Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization source due to the nonpolar nature of the analyte.[2][3] For accurate quantification, a stable isotope-labeled internal standard is utilized to compensate for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Cholest-4-en-3-one-d7 (or other suitable deuterated internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

-

Triple quadrupole mass spectrometer with an APCI source

Sample Preparation

A robust sample preparation protocol is crucial to remove interferences and prevent the auto-oxidation of sterols.

-

Spiking: To 100 µL of plasma, add the deuterated internal standard solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Alternatively, for cleaner samples, a Solid Phase Extraction (SPE) protocol can be employed.

HPLC Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Methanol (50:50) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Gradient Program | |

| 0.0 - 2.0 min | 70% B |

| 2.1 - 8.0 min | 70% to 95% B |

| 8.1 - 10.0 min | 95% B |

| 10.1 - 12.0 min | 95% to 70% B |

| 12.1 - 15.0 min | 70% B (Re-equilibration) |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | APCI, Positive |

| Gas Temperature | 350 °C |

| Vaporizer Temperature | 400 °C |

| Capillary Voltage | 4000 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Since experimentally determined fragmentation data for this compound is not widely available, the following MRM transitions are proposed based on the known fragmentation of similar 3-keto-Δ4-steroids. These should be optimized during method development. The molecular weight of Cholesta-4,6-dien-3-one is approximately 382.6 g/mol , suggesting a protonated molecule [M+H]⁺ for this compound at roughly m/z 383.3.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 383.3 | 121.1 (Qualifier) | 50 | To be optimized |

| 383.3 | 147.1 (Quantifier) | 50 | To be optimized | |

| Cholest-4-en-3-one-d7 (IS) | 391.4 | 124.1 | 50 | To be optimized |

Note: Product ions are proposed and require experimental verification and optimization.

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:

-

Linearity: A calibration curve should be prepared in a surrogate matrix over the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected (typically a signal-to-noise ratio of 3), while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically a signal-to-noise ratio of 10). For similar oxysterols, LODs in the low ng/mL range are achievable.[4]

-

Recovery: The efficiency of the extraction process should be evaluated.

-

Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term) should be determined.

Expected Quantitative Data

| Parameter | Expected Performance Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Accuracy (% Bias) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Recovery | > 80% |

Discussion

The presented HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results. While a commercially available deuterated standard for this compound was not identified at the time of writing, Cholest-4-en-3-one-d7 is a suitable alternative that can be sourced from various suppliers.[6] Custom synthesis of a dedicated internal standard is also an option for laboratories requiring the highest level of accuracy.

The proposed MRM transitions are based on the fragmentation patterns of structurally related ketosteroids and should serve as a starting point for method development. Optimization of collision energies is essential to maximize signal intensity and ensure the specificity of the assay.

Conclusion

This application note outlines a comprehensive HPLC-MS/MS method for the quantification of this compound. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed validation strategy, provides a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high sensitivity and selectivity of this approach make it well-suited for a variety of research and clinical applications.

References

- 1. Cholesta-3,5-dien-7-one | C27H42O | CID 5283627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cholesta-4,6-dien-3-one [webbook.nist.gov]

- 4. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. avantiresearch.com [avantiresearch.com]

Application Notes and Protocols for the GC-MS Analysis of Cholesta-4,7-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-4,7-dien-3-one is a ketosteroid of interest in various fields of research, including drug development and metabolism studies. Its accurate and sensitive quantification is crucial for understanding its biological roles and potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of steroids due to its high resolution and sensitivity. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. The protocols cover sample preparation, including derivatization, as well as the instrumental parameters for the GC-MS system.

Data Presentation

Predicted Quantitative Data for this compound

| Parameter | Predicted Value/Information | Source/Basis |

| Molecular Weight | 382.6 g/mol | Chemical Formula (C₂₇H₄₂O) |

| Derivatization | Silylation (e.g., with BSTFA) is recommended to improve volatility and thermal stability. | General knowledge for GC-MS of ketosteroids. |

| Expected m/z of TMS-Derivative | M⁺ at m/z 454 (for mono-silylated derivative) | Calculation based on the addition of a trimethylsilyl (TMS) group. |

| Key Mass Fragments (m/z) of TMS-Derivative | Molecular ion (M⁺), [M-15]⁺ (loss of CH₃), and other characteristic steroid backbone fragments. | Based on fragmentation patterns of similar steroids. The mass spectrum of the closely related isomer, Cholesta-4,6-dien-3-one, shows a prominent molecular ion at m/z 382 and significant fragments at m/z 136 and 203.[1][2][3] |

| Predicted Retention Index | Similar to other cholestadienone isomers. For example, the Kovats retention index for Cholest-4-en-3-one is 3245 on a standard non-polar column. | Publicly available data for similar compounds. |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate GC-MS analysis. The following protocol outlines a general procedure for the extraction and derivatization of this compound from a biological matrix.

a. Extraction

-

Liquid-Liquid Extraction (LLE): For liquid samples such as plasma or serum, a liquid-liquid extraction is effective.

-

To 1 mL of the sample, add an appropriate internal standard.

-

Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 9:1 v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

-

-

Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a cleaner extract.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analyte with a less polar solvent (e.g., ethyl acetate or acetone).

-

Evaporate the eluate to dryness under nitrogen.

-

b. Derivatization (Silylation)

To enhance the volatility and thermal stability of this compound for GC-MS analysis, derivatization of the keto group is recommended. Silylation is a common and effective method.[4]

-

To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Interface Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway (Illustrative)

While this compound is not a signaling molecule with a well-defined pathway, the following diagram illustrates a hypothetical metabolic relationship where it might act as an intermediate in a steroidogenic pathway.

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols: Cholesta-4,7-dien-3-one as a Biomarker for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-4,7-dien-3-one is a ketosteroid derivative of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. In certain metabolic disorders, most notably Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) leads to a significant accumulation of 7-DHC.[1][2] This accumulation of 7-DHC can lead to the formation of various oxysterols and ketosteroids, including this compound, through enzymatic and oxidative processes. These derivatives are not typically found in significant concentrations in healthy individuals but can become prominent in pathological states, making them valuable biomarkers for disease diagnosis, monitoring, and for evaluating the efficacy of therapeutic interventions.

The presence of this compound is indicative of a disruption in the final step of cholesterol synthesis. Its quantification in biological matrices such as plasma, serum, or tissues can provide a more nuanced understanding of the metabolic dysregulation beyond just the measurement of 7-DHC. Furthermore, the cytotoxic potential of 7-DHC-derived oxysterols suggests that this compound may not only be a biomarker but also a contributor to the pathophysiology of related disorders.[3][4][5]

These application notes provide a comprehensive overview of the role of this compound as a biomarker, along with detailed protocols for its extraction, quantification, and analysis in the context of metabolic studies.

Metabolic Pathway and Clinical Significance

In healthy individuals, 7-dehydrocholesterol is efficiently converted to cholesterol by DHCR7. However, in conditions like SLOS, the accumulation of 7-DHC provides a substrate for alternative metabolic pathways. One such pathway is the oxidation of 7-DHC to form various oxysterols and ketosteroids. The formation of this compound from 7-DHC has been observed in rat stomach and intestinal tissues.[6] While the specific enzyme responsible for this conversion in humans has not been definitively identified, studies on the related compound 7-ketocholesterol suggest that cytochrome P450 enzymes, such as CYP7A1, can catalyze the oxidation of 7-DHC.[7][8]

The clinical significance of measuring this compound lies in its potential as a specific marker for elevated 7-DHC levels and downstream metabolic consequences. In SLOS, the accumulation of 7-DHC and its derivatives is associated with a wide spectrum of developmental and physiological abnormalities.[1][2] The toxicity of 7-DHC-derived oxysterols to various cell types, including retinal and neuronal cells, highlights the importance of monitoring these metabolites.[3][4][5] Therefore, quantifying this compound can serve as a valuable tool in:

-

Diagnosis of SLOS and other related metabolic disorders: Elevated levels of this compound, in conjunction with high 7-DHC, can provide a strong biochemical confirmation of the disease.

-

Monitoring disease progression: Changes in the concentration of this compound may reflect the severity and progression of the underlying metabolic defect.

-

Evaluating therapeutic efficacy: The response to treatments, such as cholesterol supplementation or therapies aimed at reducing 7-DHC levels, can be monitored by measuring the changes in this compound concentrations.[9]

Data Presentation

Table 1: Plasma Levels of 7-Dehydrocholesterol (7-DHC) in Smith-Lemli-Opitz Syndrome (SLOS)

| Patient Group | 7-DHC Concentration (µg/mL) | Fold Increase vs. Normal | Reference |

| Healthy Controls | < 0.1 | - | [1] |

| SLOS Patients | 2.7 - 470 | 10 - 2000 | [1][2] |

Table 2: Plasma Levels of 7α-hydroxy-4-cholesten-3-one (a marker of bile acid synthesis) in Different Conditions

| Condition | 7α-hydroxy-4-cholesten-3-one Concentration (ng/mL) | Reference |

| Healthy Subjects | 3 - 40 (median 12) | [10] |

| Cholestyramine Treatment | 54 - 477 (median 188) | [10] |

| Ileal Resection | 128 - 750 (median 397) | [10] |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of sterols and oxysterols in biological samples and can be optimized for the specific quantification of this compound.

Protocol 1: Extraction of this compound from Human Plasma

This protocol is based on a comprehensive method for the extraction of sterols and oxysterols from human plasma.[3][8]

Materials:

-

Human plasma (200 µL)

-

Deuterated internal standard (e.g., d7-Cholesta-4,7-dien-3-one, if available; otherwise, a structurally similar deuterated ketosteroid)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 200 µL of human plasma in a glass tube, add the deuterated internal standard.

-

Add 1 mL of methanol:dichloromethane (1:1, v/v) to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

-

Centrifuge at 3000 x g for 10 minutes to pellet the protein precipitate.

-

Carefully transfer the supernatant to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of hexane.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of hexane.

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.

-

Elute the sterol fraction containing this compound with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

The dried extract is now ready for derivatization (for GC-MS) or can be reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of a keto group, derivatization is recommended to improve the chromatographic properties and mass spectrometric sensitivity of this compound for GC-MS analysis.[1][2][11]

Materials:

-

Dried sample extract from Protocol 1

-

O-methylhydroxylamine hydrochloride in pyridine (2%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials with inserts

Procedure:

-

To the dried sample extract, add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine.

-

Cap the vial and heat at 60°C for 30 minutes to form the methoxime derivative of the keto group.

-

Cool the sample to room temperature.

-

Add 50 µL of BSTFA + 1% TMCS to the reaction mixture.

-

Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of any hydroxyl groups (if present on co-eluting sterols).

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to an autosampler vial with an insert.

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-